Cyclohexylphosphine

Organophosphorus Synthesis Ligand Precursor Reaction Yield

Cyclohexylphosphine (C6H13P) is a primary organophosphorus compound , functioning as a fundamental building block for synthesizing more complex phosphine ligands. Its physical state is a colorless to pale yellow liquid with a density of 0.875-0.876 g/cm³ at 20-25°C.

Molecular Formula C6H13P
Molecular Weight 116.14 g/mol
CAS No. 822-68-4
Cat. No. B1595701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylphosphine
CAS822-68-4
Molecular FormulaC6H13P
Molecular Weight116.14 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P
InChIInChI=1S/C6H13P/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
InChIKeyZBCKWHYWPLHBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylphosphine (CAS 822-68-4) Procurement Guide: Core Properties and Identity


Cyclohexylphosphine (C6H13P) is a primary organophosphorus compound , functioning as a fundamental building block for synthesizing more complex phosphine ligands [1]. Its physical state is a colorless to pale yellow liquid with a density of 0.875-0.876 g/cm³ at 20-25°C [2]. It is characterized by its sensitivity to air and moisture and is pyrophoric , necessitating handling under an inert atmosphere.

Why Cyclohexylphosphine (CAS 822-68-4) Cannot Be Substituted by Other In-Class Phosphines


Substituting cyclohexylphosphine with another primary or secondary phosphine can fundamentally alter reaction outcomes, as demonstrated by direct comparative studies. Its unique combination of being a primary phosphine with a saturated cyclohexyl group confers distinct reactivity and steric properties [1]. For instance, its performance in catalytic cycles and its efficiency as a synthetic precursor differ quantitatively from both its aryl analog, phenylphosphine [1][2], and its bulkier, tertiary counterpart, tricyclohexylphosphine [3]. These differences, quantified below, highlight the critical need for precise compound selection to ensure reproducible and predictable results in both research and industrial applications.

Cyclohexylphosphine (822-68-4): Quantified Performance and Selection Differentiators vs. Comparators


Synthetic Utility: Yield in Secondary Phosphine Oxide Formation vs. Phenylphosphine

In the synthesis of secondary phosphine oxides, cyclohexylphosphine demonstrates a quantifiably different coupling efficiency compared to its aromatic analog, phenylphosphine. Under identical reaction conditions with benzophenone and a BF3·OEt2 reagent, cyclohexylphosphine provides a 72% yield, while phenylphosphine achieves a 92% yield [1]. This 20% difference highlights the distinct reactivity of the alkylphosphine versus the arylphosphine, which is critical for synthesis planning and procurement.

Organophosphorus Synthesis Ligand Precursor Reaction Yield

Electronic Property: Gas-Phase Basicity (Proton Affinity) vs. Phenylphosphine

Cyclohexylphosphine possesses a well-defined gas-phase basicity, which was measured via pulsed electron beam high-pressure mass spectrometry and compared directly to phenylphosphine. While the numerical proton affinity (PA) values are established in the primary literature [1], the comparative study reveals a key electronic difference: the increase in basicity caused by phenyl substitution is significantly larger for phosphines than the analogous effect for amines [1]. This indicates that the choice between an alkyl (cyclohexyl) and aryl (phenyl) primary phosphine has a substantial impact on the molecule's electron-donating ability.

Physical Organic Chemistry Ligand Basicity Proton Affinity

Steric Profile: Ligand Cone Angle in Metal Complexes vs. Cis-Isomer

When acting as a ligand, cyclohexylphosphine exhibits a defined steric profile. In the crystallographically characterized complex trans-[Mo(CO)4(PCy3)2], the mean ligand cone angle for the tricyclohexylphosphine (PCy3) ligand was determined to be 155° [1]. This is significantly larger than the 146° cone angle reported for the cis-isomer of the same complex [1], directly demonstrating how the spatial arrangement of cyclohexylphosphine ligands influences the overall steric environment around a metal center.

Coordination Chemistry Ligand Design Steric Bulk

Catalytic Performance: Catalyst Reusability in Sonogashira Reaction vs. tBu Analog

In the context of copper-free Sonogashira coupling, catalysts functionalized with cyclohexylphosphine ligands demonstrate excellent recyclability. Dendritic Pd(II) catalysts containing cyclohexylphosphine ligands could be recovered and reused for at least five consecutive cycles without any loss of catalytic efficiency [1]. This performance contrasts with the influence of different phosphine substituents (tBu vs. Cy) on reaction kinetics, which was specifically investigated in the same study [1].

Catalysis Cross-Coupling Catalyst Recycling

Cyclohexylphosphine (822-68-4) in Practice: Validated Application Scenarios from Primary Data


Rational Ligand Synthesis Based on Quantified Reactivity Differences

As a primary phosphine, cyclohexylphosphine is an essential precursor for constructing more complex ligand frameworks. Chemists can leverage the quantitative yield data from the coupling with benzophenone (72% yield) to make informed decisions when designing a synthetic route [1]. This data allows for a direct cost-benefit analysis against alternative precursors like phenylphosphine, which under identical conditions provides a 92% yield [1], ensuring the most efficient procurement for a given synthetic goal.

Fine-Tuning Catalyst Design with Defined Electronic and Steric Parameters

The established gas-phase basicity and the defined ligand cone angle of 155° (in a specific coordination environment) for cyclohexylphosphine-derived ligands enable rational catalyst design [2][3]. Researchers can use these quantified parameters to predict and modulate the electronic density and steric environment at a metal center, a crucial step in developing new catalytic systems for reactions such as cross-couplings or hydrogenations. The choice of cyclohexylphosphine over an arylphosphine is not arbitrary but is based on its distinct electronic signature [2].

Developing Recyclable Catalytic Systems for Sustainable Chemistry

For industrial and academic groups focused on sustainable and process chemistry, cyclohexylphosphine is a key component in the development of recyclable catalysts. Studies confirm that Pd(II) catalysts containing cyclohexylphosphine ligands can be recovered and reused for up to five cycles in the Sonogashira reaction with no loss in efficiency [4]. This validated performance metric supports its procurement for projects aiming to minimize waste and improve the overall economy of a catalytic process.

Technical Documentation Hub

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